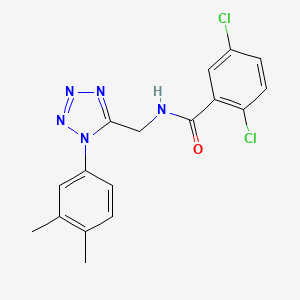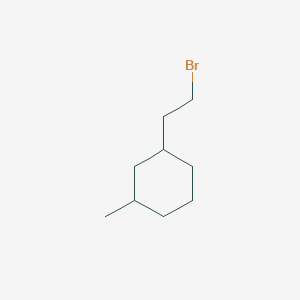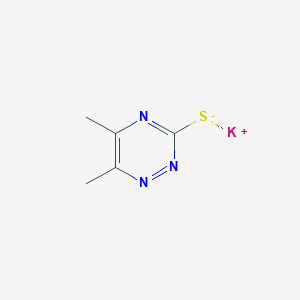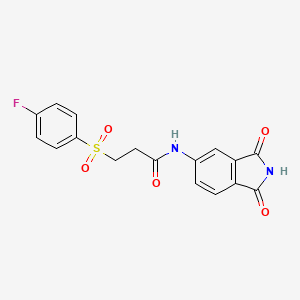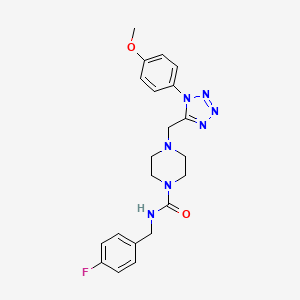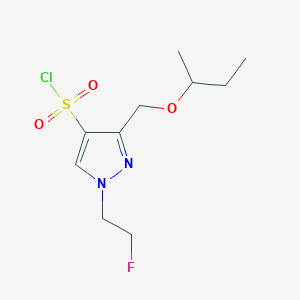
3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride, also known as Boc-1-pyrazolesulfonyl chloride, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is widely used in the synthesis of various organic compounds, and it has also shown potential in various biological applications.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride is not fully understood. However, it is believed that this compound acts as an electrophilic reagent and reacts with various nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of a covalent bond between 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride and the nucleophile, which can be used to modify the structure and properties of various organic compounds.
Biochemical and Physiological Effects:
3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has been used in the synthesis of various anticancer agents. Additionally, 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride has been shown to have antiviral and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride has several advantages for lab experiments. It is a versatile building block that can be used in the synthesis of various organic compounds. Additionally, it has been shown to have various biological activities, making it an attractive compound for drug discovery research.
However, 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride also has some limitations. It can be challenging to handle due to its high reactivity, and it can also be difficult to purify due to its low solubility in common solvents.
Future Directions
There are several future directions for research on 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride. One area of interest is the development of new synthetic methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride and its potential applications in drug discovery research. Finally, researchers could explore the use of 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride in the synthesis of new bioactive molecules with potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride involves the reaction of 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride with a base such as triethylamine or pyridine. This reaction results in the formation of 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride, which can be isolated through various purification techniques such as column chromatography or recrystallization.
Scientific Research Applications
3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride has found widespread use in scientific research due to its ability to act as a versatile building block for the synthesis of various organic compounds. It has been used in the synthesis of various drugs, including anticancer agents, antiviral agents, and anti-inflammatory agents. Additionally, 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloridelesulfonyl chloride has been used in the preparation of various bioactive molecules, including peptides and nucleic acids.
properties
IUPAC Name |
3-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFN2O3S/c1-3-8(2)17-7-9-10(18(11,15)16)6-14(13-9)5-4-12/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQTYWIHQQRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1S(=O)(=O)Cl)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2709470.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2709471.png)
![1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2709472.png)
![5-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2709473.png)

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2709479.png)
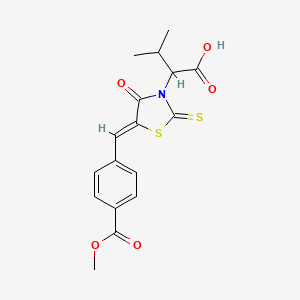
![[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2709482.png)
